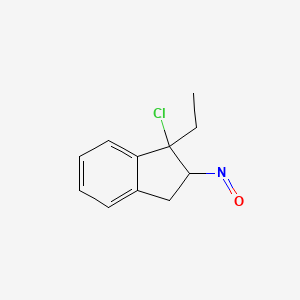
Pentanoic acid, 2-(benzoyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-(benzoyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from pentanoic acid and 2-(benzoyloxy)ethanol, and it has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(benzoyloxy)ethyl ester typically involves the esterification reaction between pentanoic acid and 2-(benzoyloxy)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to promote the formation of the ester. The reaction can be represented as follows:
Pentanoic acid+2-(benzoyloxy)ethanolH2SO4Pentanoic acid, 2-(benzoyloxy)ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-(benzoyloxy)ethyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Pentanoic acid and 2-(benzoyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Pentanoic acid, 2-(benzoyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of pentanoic acid, 2-(benzoyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. The ester can also participate in other reactions, such as reduction and substitution, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Similar ester with ethyl group instead of 2-(benzoyloxy)ethyl group.
Pentanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxyl group on the ethyl chain.
Pentanoic acid, 2-ethyl-, methyl ester: Contains an ethyl group on the pentanoic acid chain.
Uniqueness
Pentanoic acid, 2-(benzoyloxy)ethyl ester is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and potential biological activities. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62254-52-8 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-pentanoyloxyethyl benzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-9-13(15)17-10-11-18-14(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
WNISXILAQJVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14544026.png)







![Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B14544076.png)
![1,1'-{Oxybis[(4-chlorophenyl)methylene]}dibenzene](/img/structure/B14544084.png)
![7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol](/img/structure/B14544098.png)



